molecular formula C8H12N2O4S2 B8757978 Ethyl 2-methanesulfonamidothiazol-4-ylacetate CAS No. 62557-31-7

Ethyl 2-methanesulfonamidothiazol-4-ylacetate

Cat. No. B8757978
CAS RN: 62557-31-7
M. Wt: 264.3 g/mol
InChI Key: LRVKRWBZGGSQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methanesulfonamidothiazol-4-ylacetate is a useful research compound. Its molecular formula is C8H12N2O4S2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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properties

CAS RN

62557-31-7

Product Name

Ethyl 2-methanesulfonamidothiazol-4-ylacetate

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

ethyl 2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C8H12N2O4S2/c1-3-14-7(11)4-6-5-15-8(9-6)10-16(2,12)13/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

LRVKRWBZGGSQIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-aminothiazol-4-ylacetate (18.6 g.) in dried methylene chloride (140 ml.) was added pyridine, and to the mixture was dropwise added a solution of mesyl chloride (17.2 g.) in dried methylene chloride (20 ml.) under ice-cooling and stirring. The mixture was further stirred for 5 hours at room temperature, and to the mixture was added a mixture of water and ethyl acetate. After adjusting the mixture to about pH 2 with 10% hydrochloric acid under ice-cooling, the precipitates were collected by filtration, washed with ethyl acetate and dried to give ethyl 2-methanesulfonamidothiazol-4-ylacetate (9.2 g.), mp 207° to 208° C.
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17.2 g
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which can be represented as ethyl 2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetate, (5.6 g.), mesyl chloride (6.9 g.), pyridine (15 ml.) and methylene chloride (45 ml.) was refluxed for 5 hours. After the reaction, the reaction mixture was concentrated. The residue was poured into ice-water (150 ml.) and stirred. The precipitates were collected by filtration, washed with water and diethyl ether and dried to give pale brown powder of ethyl 2-(2-mesylamino-1,3-thiazol-4-yl)acetate, which can be represented as ethyl 2-(2-mesylimino-2,3-dihydro-1,3-thiazol-4-yl)acetate, (6.3 g.).
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15 mL
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45 mL
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